Anionic Polymerization Propagation Rate: 120x Slower than Hexamethylcyclotrisiloxane (D3)
Under identical anionic polymerization conditions using a cryptate initiator in toluene, the rate of propagation for hexaethylcyclotrisiloxane (D3Et) is 120 times lower than that of its dimethyl analog, hexamethylcyclotrisiloxane (D3) [1]. This significant reduction in rate is a direct consequence of the increased steric bulk of the ethyl substituents, which hinders the nucleophilic attack of the propagating silanolate chain end on the monomer ring.
| Evidence Dimension | Anionic Polymerization Propagation Rate (relative) |
|---|---|
| Target Compound Data | 1 (reference rate for D3Et) |
| Comparator Or Baseline | Hexamethylcyclotrisiloxane (D3): 120 |
| Quantified Difference | 120 times lower for D3Et |
| Conditions | Anionic ring-opening polymerization in toluene with trimethylsilylmethyllithium/cryptand [211] initiator system; kinetics followed by 13C NMR. |
Why This Matters
A 120-fold difference in polymerization rate is a critical design parameter for achieving controlled, living polymerization and synthesizing well-defined polymer architectures, preventing uncontrolled exotherms or premature termination.
- [1] Boileau, S. (1990). Ring opening polymerization of cyclic organosilicon compounds: Recent progress. Makromolekulare Chemie. Macromolecular Symposia, 32(1), 145-153. (Abstract). View Source
